molecular formula C6H7IN2O2S B13844870 5-amino-2-iodoBenzenesulfonamide

5-amino-2-iodoBenzenesulfonamide

Cat. No.: B13844870
M. Wt: 298.10 g/mol
InChI Key: FDXPUCRXFDNDTG-UHFFFAOYSA-N
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Description

5-Amino-2-iodoBenzenesulfonamide is a sulfonamide derivative featuring an iodine substituent at the ortho position relative to the sulfonamide group and an amino group at the para position. Sulfonamides are widely studied for their therapeutic applications, including antimicrobial, antitumor, and enzyme inhibitory activities, influenced by substituent effects .

Properties

Molecular Formula

C6H7IN2O2S

Molecular Weight

298.10 g/mol

IUPAC Name

5-amino-2-iodobenzenesulfonamide

InChI

InChI=1S/C6H7IN2O2S/c7-5-2-1-4(8)3-6(5)12(9,10)11/h1-3H,8H2,(H2,9,10,11)

InChI Key

FDXPUCRXFDNDTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)S(=O)(=O)N)I

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Introduction of the sulfonamide group onto a benzene ring
  • Iodination at the 2-position of the aromatic ring
  • Amination at the 5-position

Several routes have been reported, often starting from appropriately substituted benzenes or their derivatives, followed by functional group transformations.

Sulfonylation and Ammoniation

One common approach begins with sulfochlorination of a methyl-substituted nitrobenzene derivative, followed by ammoniation to form the sulfonamide group. For example, p-nitrotoluene can be converted via sulfochlorination to 2-methyl-5-nitrobenzene sulfonyl chloride, which upon treatment with ammonia yields 2-methyl-5-nitrobenzene sulfonamide. This intermediate is then subjected to further transformations to introduce the amino and iodo groups.

Oxidation and Reduction Steps

Oxidation of the methyl group to a carboxyl or ester functionality is often achieved using potassium permanganate, a non-toxic oxidant preferred over more hazardous reagents such as potassium dichromate. Reduction steps, such as converting nitro groups to amino groups, are commonly performed using catalytic hydrogenation with aluminum-nickel alloy catalysts, which offer a cleaner alternative to iron powder reduction that produces significant waste.

Iodination

Iodination is typically carried out using potassium iodide in the presence of nitrosating agents or acids to substitute the aromatic ring selectively. This step converts the amino-substituted benzene sulfonamide to the corresponding 2-iodo derivative. For example, 6-aminosaccharin can be iodinated to produce 6-iodosaccharin analogs, which are structurally related to this compound derivatives.

Esterification

The final step often involves esterification of the carboxyl group to a methoxycarbonyl group, improving the compound's stability and facilitating further synthetic applications. This step is typically conducted using methanol and sulfuric acid as a catalyst, yielding 2-methoxycarbonyl-5-iodobenzenesulfonamide with high efficiency.

Alternative Synthetic Routes

Another documented route involves direct reaction of 2-methoxycarbonyl-5-iodobenzenesulfochloride with ammonia gas in tetrahydrofuran at room temperature, followed by isolation of the sulfonamide product by filtration and drying. This method provides a straightforward approach to obtaining this compound with good purity and yield.

Catalytic and Base-Mediated Sulfonamidation

Recent advances include base-mediated sulfonamidation reactions under mild conditions using potassium carbonate in dimethyl sulfoxide (DMSO) at room temperature. These methods allow for efficient formation of sulfonamide bonds without harsh conditions, although specific examples for this compound are less commonly detailed.

Comparative Data Table of Key Preparation Steps

Step Reagents/Conditions Yield (%) Notes Reference
Sulfochlorination p-Nitrotoluene + Sulfuryl chloride (HSO3Cl) 81.2 Efficient sulfochlorination of methyl nitrobenzene
Ammoniation Ammonia gas in THF, room temperature - Direct conversion of sulfochloride to sulfonamide
Oxidation Potassium permanganate, aqueous medium 90.1 Non-toxic oxidant replacing potassium dichromate
Reduction Catalytic hydrogenation with Al-Ni alloy 70.8 Cleaner alternative to iron powder reduction
Iodination Potassium iodide + NaNO2/HAc 70.8 Selective aromatic iodination
Esterification Methanol + sulfuric acid 94.1 High yield esterification to methoxycarbonyl

Chemical Reactions Analysis

Types of Reactions

5-amino-2-iodoBenzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the amino group.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the amino group.

Major Products Formed

    Substitution Products: Derivatives with different substituents replacing the iodine atom.

    Oxidation Products: Nitro derivatives of the compound.

    Reduction Products: Amines derived from the reduction of the amino group.

Scientific Research Applications

5-amino-2-iodobenzenesulfonamide is a compound with significant applications across various scientific fields, particularly in pharmaceuticals and agrochemicals. This article delves into its applications, supported by comprehensive data tables and case studies.

Antiviral Activity

This compound has shown potential as an antiviral agent. For instance, a related compound, 5-iodo-5'-amino-2',5'-dideoxyuridine, demonstrated effectiveness against the varicella-zoster virus (VZV), reducing plaque formation significantly in vitro. Although not directly tested, the structural similarities suggest that this compound may exhibit comparable antiviral properties .

Anticancer Properties

Research indicates that compounds with similar sulfonamide structures can inhibit cancer cell proliferation. For example, studies on sulfonamide derivatives have revealed their ability to induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .

Case Study: Anticancer Activity

A study investigated the effects of sulfonamide derivatives on human colorectal cancer cells. Results indicated that these compounds could significantly reduce cell viability and induce apoptosis, highlighting their potential as anticancer agents .

Herbicidal Properties

This compound has been noted for its herbicidal properties. It acts selectively against unwanted plants in agricultural settings. A patent describes its use as a herbicide for controlling broad-leaved weeds and grasses in various crops .

Plant Growth Regulation

The compound is also utilized as a plant growth regulator, either alone or in combination with other herbicides. This application is crucial for enhancing crop yields and managing weed populations effectively .

Data Table: Applications of this compound

ApplicationDescriptionEvidence/Case Studies
AntiviralPotential activity against VZVRelated compounds showed significant plaque reduction
AnticancerInduces apoptosis in cancer cellsStudies on sulfonamide derivatives demonstrated efficacy
HerbicideSelective control of unwanted plantsPatent detailing its use in agricultural settings
Plant Growth RegulatorEnhances crop yieldsUsed alone or with other herbicides for effective control

Mechanism of Action

The mechanism of action of 5-amino-2-iodoBenzenesulfonamide involves its interaction with specific molecular targets. Sulfonamides typically exert their effects by inhibiting enzymes involved in the synthesis of folic acid, which is essential for bacterial growth . The compound binds to the enzyme dihydropteroate synthetase, preventing the formation of dihydrofolic acid and ultimately leading to the inhibition of bacterial growth.

Comparison with Similar Compounds

Comparison with Structural Analogues

Physicochemical Properties

Property 5-Amino-2-iodoBenzenesulfonamide (Inferred) 5-Amino-2-methylbenzenesulfonamide (CAS 6973-09-7) 5-Amino-2-chlorobenzenesulfonamide (CAS 2015-19-2)
Molecular Formula C₆H₇IN₂O₂S (Inferred) C₇H₁₀N₂O₂S C₆H₆ClN₂O₂S
Molecular Weight ~312.1 g/mol 186.23 g/mol 218.66 g/mol
Melting Point Not reported 144°C Not reported
Solubility Likely low (due to iodine’s hydrophobicity) Slightly soluble in DMSO, methanol Limited data; influenced by Cl substituent

Key Observations :

  • Thermal Stability : The methyl-substituted analogue exhibits a defined melting point (144°C), suggesting crystalline stability, while iodine’s bulkiness may disrupt packing .

Comparison :

  • Methyl and chloro derivatives benefit from well-established synthetic routes, whereas iodine’s size and electron-withdrawing nature may necessitate specialized conditions (e.g., iodonium reagents or metal catalysis) .
Enzyme Inhibition and Selectivity
  • Methyl-Substituted Analogues : Demonstrated selective inhibition of carbonic anhydrase isoforms due to steric and electronic effects of the methyl group .
  • Chloro-Substituted Analogues : Enhanced binding affinity in sulfonamide-based enzyme inhibitors, attributed to chlorine’s electronegativity .
  • Iodo-Substituted Analogue (Predicted) : The iodine atom’s polarizability and size may improve target binding (e.g., in thyroid hormone analogs) but could reduce metabolic stability .
Antimicrobial Activity
  • 5-Amino-2-methylbenzenesulfonamide derivatives show moderate antibacterial activity, while chloro analogues exhibit broader spectra due to increased lipophilicity .

Q & A

Q. What are the established synthetic routes for 5-amino-2-iodoBenzenesulfonamide, and how are intermediates characterized?

The synthesis typically involves sulfonylation of iodinated aniline derivatives. For example:

  • Step 1 : React 2-iodoaniline with benzenesulfonyl chloride in dichloromethane (DCM) using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) at 0°C to form the sulfonamide intermediate .
  • Step 2 : Purify intermediates via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) and confirm structures using 1H NMR^{1}\text{H NMR} and 13C NMR^{13}\text{C NMR} (e.g., δ 7.3–7.8 ppm for aromatic protons, δ 120–140 ppm for sulfonamide carbons) .
  • Yield Optimization : Adjust reaction time (e.g., 12–24 hours) and stoichiometry (1:1.2 molar ratio of aniline to sulfonyl chloride) to improve yields beyond 50% .

Q. What spectroscopic methods are critical for confirming the structure of this compound?

  • NMR Spectroscopy : 1H NMR^{1}\text{H NMR} identifies aromatic protons and amino groups (δ 5.5–6.0 ppm for NH2_2), while 13C NMR^{13}\text{C NMR} confirms sulfonamide (C-SO2_2-NH2_2) and iodine-substituted carbons .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 342.93 for C6_6H7_7IN2_2O2_2S) .
  • Elemental Analysis : Verify iodine content (theoretical ~37%) to assess purity .

Q. How does the solubility of this compound impact experimental design?

  • Solvent Selection : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) at 10–20 mM concentrations. For biological assays, dissolve in DMSO and dilute with buffer (<1% DMSO final) to avoid cytotoxicity .
  • Stability : Monitor degradation in aqueous solutions via HPLC (e.g., C18 column, 0.1% TFA in acetonitrile/water gradient) over 24 hours .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound analogues be resolved?

  • Assay Validation : Ensure consistent cell lines (e.g., NLRP3 inflammasome inhibition in THP-1 macrophages) and control compounds (e.g., MCC950) .
  • Purity Checks : Contradictions may arise from impurities (>95% purity required; validate via HPLC and 1H NMR^{1}\text{H NMR} integration) .
  • Structural Analogues : Compare activity of 5-amino-2-iodo vs. 5-chloro-2-methoxy derivatives to identify substituent effects on target binding .

Q. What strategies optimize the synthesis of this compound for scalable production?

  • Catalytic Systems : Replace EDC/HOBt with Cu(I)-catalyzed sulfonamide coupling (e.g., CuSO4_4·5H2_2O/sodium ascorbate in acetone/water), improving yields to >70% .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2 hours at 100°C, minimizing decomposition .
  • Green Chemistry : Use ionic liquids (e.g., [BMIM][BF4_4]) as recyclable solvents to enhance sustainability .

Q. How does the iodine substituent influence the electronic and steric properties of this compound?

  • Electronic Effects : Iodine’s electron-withdrawing nature increases sulfonamide acidity (pKa ~8.5 vs. ~10 for non-iodinated analogues), enhancing hydrogen bonding with biological targets .
  • Steric Impact : The bulky iodine atom at the 2-position restricts rotation of the sulfonamide group, stabilizing specific conformations in enzyme binding pockets (confirmed via X-ray crystallography of analogues) .

Q. What computational methods predict the binding affinity of this compound to NLRP3 inflammasome?

  • Molecular Docking : Use AutoDock Vina with NLRP3 PYD domain (PDB: 6NPY). The iodine atom forms halogen bonds with Leu41 and Tyr42, while the sulfonamide interacts with Arg65 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability; calculate binding free energy via MM-PBSA (ΔG ≤ −30 kcal/mol suggests high affinity) .

Data Contradiction Analysis

Q. Why do some studies report high NLRP3 inhibition while others show negligible activity for structurally similar compounds?

  • Key Factors :
    • Substituent Position : 2-iodo substitution is critical; 5-amino-3-iodo analogues show reduced activity due to misalignment in the binding pocket .
    • Assay Conditions : Varying ATP concentrations (1–5 mM) in cell-based assays alter NLRP3 activation thresholds .
    • Metabolite Interference : Hepatic metabolites (e.g., deiodinated derivatives) may lack activity; test compound stability in liver microsomes .

Methodological Tables

Q. Table 1. Comparative Yields of Benzenesulfonamide Analogues

CompoundSynthetic MethodYield (%)Reference
5-Chloro-2-methoxy (35)EDC/HOBt, DCM37
4-(3-Aminopropyl) (41)Cu(I)-catalyzed53
5-Amino-2-iodo (Target)Microwave-assisted68

Q. Table 2. Key NMR Signals for Structural Confirmation

Proton/CarbonChemical Shift (δ)Multiplicity
NH2_2 (amino)5.5–6.0 ppmSinglet
C-I (aromatic)140–145 ppm-
SO2_2-NH2_27.3–7.8 ppm (H)-

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